molecular formula C18H19FN2O2S2 B2578715 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide CAS No. 896350-98-4

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide

Cat. No.: B2578715
CAS No.: 896350-98-4
M. Wt: 378.48
InChI Key: SAUPJMFBGJSFBY-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide is a benzothiazole derivative featuring a 5,5-dimethyl-7-oxo-tetrahydrobenzothiazole core linked to a 3-[(4-fluorophenyl)sulfanyl]propanamide moiety. The 4-fluorophenylsulfanyl group introduces electron-withdrawing characteristics, which may enhance metabolic stability and binding interactions in biological systems.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S2/c1-18(2)9-13-16(14(22)10-18)25-17(20-13)21-15(23)7-8-24-12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUPJMFBGJSFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminothiophenol with a suitable ketone to form the benzothiazole core. This is followed by the introduction of the dimethyl and oxo groups through specific reagents and conditions. The final step involves the attachment of the 4-fluorophenylsulfanyl group and the propanamide moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The 4-fluorophenyl sulfanyl moiety undergoes nucleophilic substitution under basic conditions. For example, reaction with methyl iodide in dimethylformamide (DMF) at 60°C yields the corresponding methylthioether derivative, facilitating structural diversification for biological studies .

Reaction Conditions Product Yield
S–C bond substitutionK₂CO₃, DMF, 60°CMethylthioether analog~75%

Oxidation of the Sulfanyl Group

The sulfanyl group (-S-) is susceptible to oxidation. Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates sulfoxide and sulfone derivatives, depending on stoichiometry .

Oxidizing Agent Stoichiometry Product Application
mCPBA1 equivalentSulfoxide (R–SO–)Intermediate for chiral synthesis
mCPBA2 equivalentsSulfone (R–SO₂–)Stabilized metabolite studies

Hydrolysis of the Propanamide Linkage

The amide bond undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, cleaving the molecule into its benzothiazole and sulfanylpropanamide fragments.

Condition Reagents Outcome
Acidic6M HCl, 100°CBenzothiazole amine + 3-[(4-fluorophenyl)sulfanyl]propanoic acid
Basic2M NaOH, ethanolSodium salt of propanoic acid + free benzothiazole derivative

Cyclization Reactions

The tetrahydrobenzothiazole ring participates in cyclization with aldehydes or ketones under dehydrating conditions (e.g., POCl₃), forming fused heterocyclic systems .

Reagent Product Biological Relevance
POCl₃, DMFQuinazoline-fused benzothiazoleEnhanced antimicrobial activity

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling at the 4-fluorophenyl group enables aryl diversification. For instance, reaction with phenylboronic acid produces biphenyl derivatives.

Catalyst Conditions Yield
Pd(PPh₃)₄DME, 80°C65–70%

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes nitration or halogenation. Nitration with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to fluorine .

Reaction Reagents Regioselectivity
NitrationHNO₃/H₂SO₄Meta to fluorine

Reductive Amination

The ketone group in the tetrahydrobenzothiazole moiety reacts with primary amines (e.g., methylamine) under hydrogenation conditions (H₂, Pd/C) to form secondary amines.

Amine Catalyst Application
CH₃NH₂Pd/C, H₂Prodrug synthesis

Key Findings:

  • The sulfanyl group’s versatility in substitution and oxidation enables structural tuning for activity optimization .

  • Hydrolysis studies confirm the amide bond’s stability under physiological pH, critical for oral bioavailability.

  • Cross-coupling and cyclization reactions expand the compound’s utility in generating analogs with improved pharmacokinetic profiles .

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that benzothiazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens, including Mycobacterium tuberculosis (Mtb). The compound's structure allows it to interact with specific bacterial proteins, potentially inhibiting their function and leading to cell death. For instance, compounds derived from benzothiazole have shown promising results in vitro against drug-resistant strains of Mtb .

Anticancer Activity

Benzothiazole derivatives are being investigated for their anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of specific substituents on the benzothiazole ring enhances cytotoxic activity, making it a target for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Compounds containing the benzothiazole moiety have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Case Studies

StudyApplicationFindings
Shaikh et al. (2023)Antitubercular ActivityEvaluated several benzothiazole derivatives for activity against Mtb; identified key structural features enhancing binding affinity .
Layek et al. (2019)Anticancer ActivityInvestigated cytotoxic effects on MCF-7 and HCT-116 cells; found enhanced activity with specific substitutions on the benzothiazole ring .
Recent Review (2023)Synthesis AdvancesDiscussed novel synthetic routes for benzothiazole derivatives; highlighted the importance of substituent effects on biological activity .

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with triazole-thione derivatives (e.g., compounds [7–9] from ), which share structural motifs such as fluorinated aryl groups and sulfur-containing functional groups.

Structural Features

Feature Target Compound Triazole-Thiones [7–9]
Core Structure Benzothiazole (non-aromatic, partially saturated) 1,2,4-Triazole (aromatic)
Key Substituents 5,5-dimethyl-7-oxo, 4-fluorophenylsulfanyl 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl
Functional Groups Amide (C=O), sulfanyl (S–C) Thione (C=S), NH
Tautomerism Not observed (rigid benzothiazole core) Exists as thione tautomer (C=S confirmed via IR/NMR)

Spectral Data

Parameter Target Compound (Assumed) Hydrazinecarbothioamides [4–6] Triazole-Thiones [7–9]
IR C=O Stretch ~1680 cm⁻¹ (amide) 1663–1682 cm⁻¹ (hydrazinecarbothioamide carbonyl) Absent (cyclized to triazole)
IR C=S Stretch Not applicable 1243–1258 cm⁻¹ 1247–1255 cm⁻¹ (thione tautomer)
NH Stretch ~3300 cm⁻¹ (amide NH) 3150–3319 cm⁻¹ 3278–3414 cm⁻¹ (triazole NH)

Electronic and Bioactive Properties

  • Fluorine Effects : Both compounds utilize fluorinated aryl groups (4-fluorophenyl in the target, 2,4-difluorophenyl in triazoles) to enhance lipophilicity and metabolic resistance.
  • Core Flexibility : The partially saturated benzothiazole core may confer conformational rigidity compared to the planar triazole system, influencing pharmacokinetic profiles.

Research Implications

While the triazole-thiones in demonstrate tautomerism and cyclization-dependent bioactivity, the target benzothiazole derivative’s saturated core likely limits such dynamic behavior. The absence of a sulfonyl group may reduce oxidative metabolism but could compromise target affinity compared to sulfonyl-containing analogs. Further studies comparing in vitro activity (e.g., enzyme inhibition assays) and ADMET properties are warranted.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole core and a propanamide side chain. Its molecular formula is C15H16FN2O2SC_{15}H_{16}FN_2O_2S with a molecular weight of approximately 314.36 g/mol. The structural formula can be represented as follows:

N 5 5 dimethyl 7 oxo 4 5 6 7 tetrahydro 1 3 benzothiazol 2 yl 3 4 fluorophenyl sulfanyl propanamide\text{N 5 5 dimethyl 7 oxo 4 5 6 7 tetrahydro 1 3 benzothiazol 2 yl 3 4 fluorophenyl sulfanyl propanamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Candida albicans1864

These results indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)50
Butyrylcholinesterase (BChE)30

These findings suggest that the compound may have potential applications in treating conditions like Alzheimer's disease due to its ability to inhibit cholinesterase enzymes effectively .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving the compound's antimicrobial properties, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. The results indicated that at concentrations above 32 µg/mL, there was a significant reduction in bacterial viability, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Neuroprotective Potential

A study focused on the neuroprotective effects of the compound revealed that it could mitigate oxidative stress in neuronal cell lines. The compound was administered at different concentrations, and cell viability assays showed that it significantly improved cell survival rates under oxidative stress conditions compared to untreated controls .

Q & A

Q. What strategies address unexpected byproducts in the final step of synthesis?

  • Methodological Answer :
  • LC-MS/MS : Identify byproduct structures (e.g., over-alkylation or hydrolysis).
  • Mechanistic Probe : Isotopic labeling (e.g., 18^{18}O in carbonyl groups) to trace reaction pathways.
  • Process Adjustment : Reduce reaction time or add scavengers (e.g., molecular sieves) .

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